molecular formula C13H16N6 B12684128 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-71-4

3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12684128
CAS No.: 121845-71-4
M. Wt: 256.31 g/mol
InChI Key: RKMAHBJNPIMIIF-HWKANZROSA-N
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Description

3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a pyrido-triazine core with a vinyl group and a methyl-piperazine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the vinyl group: This step might involve a Heck reaction or other vinylation techniques.

    Attachment of the methyl-piperazine group: This could be done through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group or the nitrogen atoms in the piperazine ring.

    Reduction: Reduction reactions might target the vinyl group or other unsaturated parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, influencing their activity. The vinyl and piperazine groups could play roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Methyl-piperazin-1-yl)-ethyl)-pyrido(3,4-e)(1,2,4)triazine
  • 3-(2-(4-Methyl-piperazin-1-yl)-propyl)-pyrido(3,4-e)(1,2,4)triazine

Uniqueness

The unique combination of the vinyl group and the methyl-piperazine substituent in 3-(2-(4-Methyl-piperazin-1-yl)-vinyl)-pyrido(3,4-e)(1,2,4)triazine may confer distinct chemical properties and biological activities compared to its analogs.

Properties

CAS No.

121845-71-4

Molecular Formula

C13H16N6

Molecular Weight

256.31 g/mol

IUPAC Name

3-[(E)-2-(4-methylpiperazin-1-yl)ethenyl]pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C13H16N6/c1-18-6-8-19(9-7-18)5-3-13-15-12-10-14-4-2-11(12)16-17-13/h2-5,10H,6-9H2,1H3/b5-3+

InChI Key

RKMAHBJNPIMIIF-HWKANZROSA-N

Isomeric SMILES

CN1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2

Canonical SMILES

CN1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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